Cas no 69667-09-0 (3,6-Diazabicyclo[3.2.1]octane, 3-methyl-)
![3,6-Diazabicyclo[3.2.1]octane, 3-methyl- structure](https://ja.kuujia.com/scimg/cas/69667-09-0x500.png)
3,6-Diazabicyclo[3.2.1]octane, 3-methyl- 化学的及び物理的性質
名前と識別子
-
- 3,6-Diazabicyclo[3.2.1]octane, 3-methyl-
- 69667-09-0
- 897-646-6
- UCA66709
- 3-methyl-3,6-diazabicyclo(3.2.1)octane
- SCHEMBL2955995
- AKOS006384698
- EN300-6745128
- 3-methyl-3,6-diazabicyclo[3.2.1]octane
-
- インチ: InChI=1S/C7H14N2/c1-9-4-6-2-7(5-9)8-3-6/h6-8H,2-5H2,1H3
- InChIKey: LUKBRIBWOWNLRW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 126.115698455Da
- どういたいしつりょう: 126.115698455Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 15.3Ų
3,6-Diazabicyclo[3.2.1]octane, 3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-6745128-2500mg |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95.0% | 2500mg |
$2660.0 | 2022-10-09 | |
Enamine | \nEN300-6745128-10000mg |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95.0% | 10g |
$5837.0 | 2022-10-09 | |
Enamine | EN300-6745128-100mg |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95.0% | 100mg |
$470.0 | 2022-10-09 | |
Enamine | EN300-6745128-10000mg |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95.0% | 10g |
$5837.0 | 2022-10-09 | |
Enamine | EN300-6745128-1mg |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95.0% | 1mg |
$88.0 | 2022-02-28 | |
Enamine | EN300-6745128-10mg |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95.0% | 10mg |
$126.0 | 2022-02-28 | |
Enamine | EN300-6745128-0.1g |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95% | 0.1g |
$470.0 | 2023-05-25 | |
Enamine | EN300-6745128-0.25g |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95% | 0.25g |
$672.0 | 2023-05-25 | |
Enamine | EN300-6745128-5.0g |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95% | 5g |
$3935.0 | 2023-05-25 | |
Enamine | \nEN300-6745128-500mg |
3-methyl-3,6-diazabicyclo[3.2.1]octane |
69667-09-0 | 95.0% | 500mg |
$1058.0 | 2022-10-09 |
3,6-Diazabicyclo[3.2.1]octane, 3-methyl- 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
3,6-Diazabicyclo[3.2.1]octane, 3-methyl-に関する追加情報
Introduction to 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- (CAS No: 69667-09-0)
3,6-Diazabicyclo[3.2.1]octane, 3-methyl-, identified by the Chemical Abstracts Service Number (CAS No) 69667-09-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural framework and potential applications in medicinal chemistry. The compound features a bicyclic structure composed of three rings, with nitrogen atoms at specific positions, making it a valuable scaffold for the development of novel bioactive molecules.
The molecular structure of 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- consists of a seven-membered ring containing two nitrogen atoms and a methyl group at the third position. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited in drug design. The presence of nitrogen atoms enhances the compound's ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions.
In recent years, there has been growing interest in heterocyclic compounds like 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- due to their diverse pharmacological activities. Researchers have been exploring its potential as a precursor or intermediate in the synthesis of various pharmacologically active agents. The bicyclic core provides a rigid framework that can be modified to optimize binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- is its versatility in medicinal chemistry applications. The compound's unique structural features make it a promising candidate for the development of new drugs targeting neurological disorders, cardiovascular diseases, and other therapeutic areas. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain signaling.
The synthesis of 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cyclizations and functional group transformations, have been employed to construct the desired bicyclic framework efficiently. These synthetic approaches not only enhance the accessibility of the compound but also allow for structural modifications to tailor its biological properties.
Recent advancements in computational chemistry have further facilitated the study of 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- by enabling accurate prediction of its molecular interactions and pharmacokinetic profiles. Molecular modeling techniques have been used to identify potential binding sites on biological targets and to design analogs with improved efficacy and reduced toxicity. These computational studies complement experimental efforts by providing insights into the structure-activity relationships governing the compound's behavior.
The pharmacological potential of 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated that certain derivatives exhibit significant activity against disease-causing targets, including enzymes and receptors relevant to human health conditions such as cancer and neurodegenerative diseases. Preclinical studies have further supported these findings by showing promising results in animal models.
The development of novel pharmaceuticals relies heavily on access to high-quality chemical building blocks like 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- (CAS No: 69667-09-0). Its availability through reliable chemical suppliers ensures that researchers can conduct further investigations without unnecessary delays or complications. The compound's stability under various storage conditions also enhances its utility in long-term research projects.
The future prospects for 3,6-Diazabicyclo[3.2.1]octane, 3-methyl- are bright given its unique structural features and potential therapeutic applications。 As research continues to uncover new biological targets and synthetic methodologies, this compound is expected to play an increasingly important role in drug discovery efforts。 Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its potential in addressing unmet medical needs。
69667-09-0 (3,6-Diazabicyclo[3.2.1]octane, 3-methyl-) 関連製品
- 1392150-87-6(tert-butyl N-5-(4-methylpiperazin-1-yl)-2-nitrophenylcarbamate)
- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)
- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)
- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)
- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)
- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)
- 1706447-74-6(2-(4-Bromo-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid hydrazide)
- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)
- 2006630-83-5(benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate)
- 1448139-42-1((2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide)



